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Compound of Interest

Compound Name: 4-(1-Adamantyl)-2,6-dinitrophenol

CAS No.: 313648-62-3

Cat. No.: B1597969

Get Quote

Executive Summary & Compound Rationale
The therapeutic window of mitochondrial uncouplers is historically narrow. While 2,4-

dinitrophenol (DNP) is the archetypal protonophore, its rapid pharmacokinetics and systemic

toxicity limit its clinical utility. Adamantyl-substituted dinitrophenols, specifically 4-(1-
adamantyl)-2,6-dinitrophenol, represent a structural evolution designed to modulate

lipophilicity and metabolic stability.

By fusing the bulky, lipophilic adamantane cage with the pharmacophore of dinitrophenol,

researchers can alter the membrane partition coefficient (

) and the acid dissociation constant (

). This guide details the physicochemical characteristics of this class, providing the causal link
between molecular structure and mitochondrial uncoupling efficiency.

Chemical Identity & Synthesis[1]
The primary subject of this profiling is 4-(1-adamantyl)-2,6-dinitrophenol.
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CAS Number: 313648-62-3[1][2]

Molecular Formula:

Molecular Weight: 318.33 g/mol

Synthesis Protocol (Nitration Pathway)
Causality: Direct nitration of the phenol ring is chosen over nucleophilic aromatic substitution

because the adamantyl group is stable under acidic nitration conditions, whereas it acts as a

steric shield in substitution reactions.

Starting Material: Dissolve 10 mmol of 4-(1-adamantyl)phenol in 20 mL of glacial acetic acid.

Temperature Control: Cool the solution to 0–5°C in an ice bath. Reasoning: The adamantyl

group is electron-donating, activating the ring; low temperature prevents over-nitration or

oxidative degradation.

Nitration: Dropwise addition of a stoichiometric mixture of

(concentrated) and

(catalytic). Maintain temperature below 10°C.

Work-up: Pour mixture into ice water. The yellow precipitate (product) is filtered.

Purification: Recrystallize from ethanol/water (4:1). The bulky adamantyl group significantly

lowers water solubility compared to DNP, necessitating high-ethanol solvent systems.

Physicochemical Characteristics
Acidity ( ) and Proton Shuttle Competence
The uncoupling mechanism relies on the molecule's ability to cycle between the protonated

(neutral) and deprotonated (anionic) states within the mitochondrial inner membrane (MIM).[3]
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Compound (Experimental/Predicted) Electronic Influence

2,4-Dinitrophenol (DNP) 4.09
Strong -I/-M effect of nitro

groups stabilizes phenolate.

2,6-Dinitrophenol 3.71

Steric inhibition of resonance

is lower; H-bonding stabilizes

neutral form.

4-Adamantyl-2,6-DNP 4.2 – 4.5

The adamantyl group at C4 is

alkyl (weakly electron-

donating, +I). This slightly

destabilizes the phenolate

anion compared to 2,6-DNP,

raising the

.

Implication: A

of ~4.3 is ideal for a protonophore. It ensures that at the cytosolic interface (pH ~7.2), the
molecule is largely anionic (unable to cross), but at the matrix interface (pH ~8.0) and within the
membrane core, the equilibrium allows sufficient neutral species to facilitate proton
translocation.

Lipophilicity ( ) and Membrane Retention
The adamantyl moiety acts as a "lipophilic anchor."[4]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pdf.benchchem.com/1666/A_Comparative_Guide_to_the_Biological_Activity_of_1_Adamantanol_and_2_Adamantanol.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1597969?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter 2,4-DNP
4-Adamantyl-2,6-
DNP

Impact

LogP (Octanol/Water) 1.54 4.85 (Predicted)

Drastic increase in

membrane

partitioning.

Membrane Retention Low High

The compound

resides longer in the

lipid bilayer, creating a

"depot" effect.

Solubility (

)
~5.6 g/L < 0.05 g/L

Requires lipid-based

delivery systems (e.g.,

liposomes) for

bioavailability.

Causality: The high LogP of the adamantyl derivative prevents rapid washout from tissues,

potentially smoothing the "spike" in metabolic rate seen with standard DNP, reducing the risk of

acute hyperthermia.

Biological Implications: The Protonophore Cycle
The physicochemical shift created by the adamantyl group alters the kinetics of the

protonophore cycle.

Inner Mitochondrial Membrane (Lipid Bilayer)

Cytosol (Intermembrane Space)
[H+] High, pH ~7.2

Adamantyl-DNP-H
(Neutral, Lipophilic)

Protonation
(H+ binding)

Mitochondrial Matrix
[H+] Low, pH ~8.0

Adamantyl-DNP(-)
(Anionic, Charge Delocalized)

Deprotonation
(H+ release)

Diffusion
(Fast due to LogP ~4.8)

Return Diffusion
(Rate-limiting step)
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Click to download full resolution via product page

Figure 1: The protonophoric cycle of adamantyl-DNP. The high lipophilicity facilitates the entry

of the neutral species, while the delocalized charge on the dinitrophenolate core allows the

anion to traverse the dielectric barrier, albeit slower than the neutral form.

Experimental Protocols
Spectrophotometric Determination of
Objective: Determine the precise dissociation constant to predict physiological behavior.

Stock Preparation: Dissolve 5 mg of 4-adamantyl-2,6-dinitrophenol in 10 mL methanol (due

to low water solubility).

Buffer System: Prepare a series of 10 mM phosphate/citrate buffers ranging from pH 2.0 to

pH 8.0.

Measurement:

Add 20 µL of stock to 2 mL of each buffer.

Scan UV-Vis spectra (250–500 nm).

Isosbestic Point: Verify the presence of a clean isosbestic point (indicating a simple two-

state equilibrium).

Shift: The phenol (acid) will absorb at ~360 nm, while the phenolate (base) shifts to ~400
nm (yellow/orange).

Calculation: Plot Absorbance at

vs. pH. Fit the sigmoidal curve to the Henderson-Hasselbalch equation to solve for

.

Mitochondrial Respiration Assay (Oxygraphy)
Objective: Quantify uncoupling potency (
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) relative to DNP.

Isolation: Isolate liver mitochondria from male Wistar rats using standard differential

centrifugation (buffer: 250 mM sucrose, 10 mM HEPES, 1 mM EGTA).

Respiration Media: 125 mM KCl, 20 mM HEPES, 2 mM

, 2.5 mM

, pH 7.2.

Substrates: Add Glutamate (5 mM) + Malate (5 mM) to induce State 2 respiration.

State 3 Induction: Add ADP (200 µM). Wait for transition to State 4 (ADP depletion).

Titration:

Titrate 4-adamantyl-2,6-dinitrophenol (dissolved in DMSO) in 0.5 µM increments.

Control: Run a parallel titration with standard 2,4-DNP.

Data Analysis: Plot Oxygen Consumption Rate (OCR) vs. Concentration. The "Adamantyl"

curve should show a left-shift (higher potency due to lipophilicity) but potentially a lower

maximal respiration rate if membrane saturation occurs.

Structure-Property Relationship Diagram
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Increased LogP (~4.8)
Membrane Accumulation

Hydrophobicity
Steric Bulk

Reduced Metabolic Clearance
Steric Hindrance

Nitro Groups (C2, C6)
(Electron Withdrawal) Substitution

-I / -M Effect
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Figure 2: Structure-Activity Relationship (SAR) mapping the chemical moieties to their resultant

physicochemical properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Physicochemical Profiling of Adamantyl-Substituted
Dinitrophenols: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1597969/docs#physicochemical-profiling-of-
adamantyl-substituted-dinitrophenols-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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